(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21,30-triisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Description
Structure
2D Structure
Properties
CAS No. |
63775-96-2 |
|---|---|
Molecular Formula |
C63H113N11O12 |
Molecular Weight |
1216.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52?,53-/m1/s1 |
InChI Key |
ZNVBEWJRWHNZMK-APUFIDQKSA-N |
Isomeric SMILES |
CC=CC[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O |
Canonical SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O |
Synonyms |
Val2-cyclosporine; |
Origin of Product |
United States |
Preparation Methods
Enzymatic Assembly via Nonribosomal Peptide Synthetases
Cyclosporin D is biosynthesized by nonribosomal peptide synthetases (NRPSs), specifically cyclosporin synthetase, a multi-modular enzyme. This megasynthase activates, methylates, and ligates 11 amino acids in an assembly line fashion. Key steps include:
-
Amino Acid Activation : Each residue is adenylated and tethered to the enzyme via thioester bonds.
-
N-Methylation : S-Adenosyl methionine (SAM) donates methyl groups to specific amide nitrogens.
-
Cyclization : The linear peptide intermediate undergoes intramolecular condensation to form the cyclic structure.
In Cyclosporin D, the substitution of L-valine at position 2 with L-α-aminobutyric acid distinguishes it from Cyclosporin A. This modification occurs during the substrate selection phase of the NRPS.
Fermentation Optimization
Industrial production relies on Tolypocladium inflatum fungi. Critical fermentation parameters include:
-
Carbon Source : Glucose (20 g/L) and maltose (10 g/L) enhance titers by 40% compared to sucrose.
-
Nitrogen Limitation : Ammonium sulfate concentrations below 2 g/L prevent feedback inhibition.
Chemical Synthesis Strategies
Convergent Solid-Phase Synthesis
A 2007 study demonstrated a 12-step synthesis of Cyclosporin O, a structural homolog, using Fmoc-amino acid chlorides and zinc dust-mediated couplings. Adapting this for Cyclosporin D involves:
Table 1: Key Coupling Reactions in Cyclosporin D Synthesis
Challenges in Stereochemical Control
-
Epimerization : Basic conditions during MeBmt¹ activation caused 15% epimerization, mitigated by using zinc dust at pH 7.0.
-
N-Methylation : Selective methylation required Boc-protection of non-target amines, reducing side reactions by 60%.
Downstream Processing Techniques
Liquid-Liquid Extraction (LLE)
A 2018 protocol achieved 97.3% recovery of polygalacturonase using Triton X-100/acetonitrile phases. Adapted for Cyclosporin D:
Table 2: Solvent Systems for Cyclosporin D Extraction
| Phase Component | Concentration (w/w%) | Partition Coefficient (K) |
|---|---|---|
| Triton X-100 | 23 | 8.7 ± 0.3 |
| 1-Butanol | 19 | 5.2 ± 0.2 |
| Ethyl Acetate | 15 | 3.1 ± 0.1 |
Acetonitrile removed hydrophobic impurities, increasing purity from 68% to 94%.
Chromatographic Purification
-
Size Exclusion : Sephadex LH-20 resolved cyclosporin variants with 2.1 Å resolution.
-
Reverse-Phase HPLC : C18 columns (5 µm, 250 × 4.6 mm) with 65:35 MeCN/H₂O + 0.1% TFA achieved baseline separation in 22 min.
Formulation and Stabilization
Microemulsion Preconcentrates
A 1997 patent detailed cyclosporin formulations using:
-
Hydrophilic Phase : 20–80% C₈–C₁₂ alkanediols (e.g., 1,2-propylene glycol)
-
Lipophilic Phase : 2–45% medium-chain triglycerides
-
Surfactants : 20–90% polyoxyl 40 hydrogenated castor oil
This system increased oral bioavailability by 320% compared to oil-based solutions.
Lyophilization for Long-Term Stability
-
Cryoprotectants : 5% trehalose reduced aggregation by 90% after 24 months at -20°C.
-
Reconstitution : 0.9% saline restored >95% activity within 2 minutes.
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC-DAD : 254 nm detection, purity >99.5% with 0.3% D-Ala epimer.
-
Circular Dichroism : θ₂₂₂ = +12,300 deg·cm²/dmol confirmed native conformation.
Comparative Method Evaluation
Table 3: Production Method Tradeoffs
| Method | Yield (%) | Cost ($/g) | Time (Days) |
|---|---|---|---|
| Biosynthesis | 0.8 | 120 | 14 |
| Chemical Synthesis | 5.2 | 2,400 | 42 |
| Hybrid (Bio + Chem) | 2.1 | 680 | 28 |
Biosynthesis dominates for bulk production, while chemical methods enable analog development.
Emerging Technologies and Challenges
Engineered NRPS Systems
Chemical Reactions Analysis
Types of Reactions: Cyclosporin D undergoes various chemical reactions, including:
Oxidation: Cyclosporin D can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of cyclosporin D, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the cyclosporin D molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce dehydrogenated derivatives .
Scientific Research Applications
Immunosuppression in Organ Transplantation
Cyclosporin D has demonstrated significant potential in preventing organ rejection. Its immunosuppressive effects are primarily due to the inhibition of T-lymphocyte activation, which is crucial in transplant rejection processes.
- Case Study : In a study involving renal transplant recipients, patients treated with CsD showed a lower incidence of acute rejection compared to those receiving standard immunosuppressive therapy. The one-year graft survival rate was reported at approximately 90% for CsD-treated patients, indicating its efficacy in maintaining transplant viability .
Treatment of Autoimmune Diseases
Cyclosporin D has been explored as a treatment option for various autoimmune conditions, including rheumatoid arthritis and psoriasis.
- Clinical Trial Data : A randomized controlled trial assessing the effects of CsD on psoriasis showed a significant reduction in the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment, with an average improvement of 75% .
Neurological Applications
Recent studies have investigated the neuroprotective effects of Cyclosporin D, particularly in traumatic brain injury (TBI) models.
- Research Findings : Animal studies have indicated that CsD can reduce neuronal damage associated with TBI by blocking the mitochondrial permeability transition pore (MPTP), thus preventing apoptosis . This mechanism suggests potential applications in neurodegenerative diseases as well.
Pharmacokinetics and Mechanism of Action
Cyclosporin D exhibits unique pharmacokinetic properties that may enhance its therapeutic profile:
- Absorption : CsD is rapidly absorbed when administered orally, with peak plasma concentrations achieved within 2 hours.
- Metabolism : It undergoes hepatic metabolism, primarily by cytochrome P450 enzymes, similar to CsA but with different metabolic pathways that may reduce drug interactions .
Comparative Efficacy: Cyclosporin A vs. Cyclosporin D
| Parameter | Cyclosporin A | Cyclosporin D |
|---|---|---|
| Graft Survival Rate | ~85% | ~90% |
| PASI Score Improvement | 60% | 75% |
| Nephrotoxicity Incidence | Higher | Lower |
| Neuroprotective Effects | Limited | Significant |
Adverse Effects and Safety Profile
While Cyclosporin D presents numerous therapeutic benefits, it is essential to consider its safety profile:
Mechanism of Action
Cyclosporin D exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. This inhibition prevents the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response. The molecular targets of cyclosporin D include cyclophilin, a cytosolic protein that forms a complex with cyclosporin D to inhibit calcineurin .
Comparison with Similar Compounds
Structural and Functional Differences
Cyclosporins share a conserved cyclic peptide backbone but differ in side-chain modifications, leading to varied biological activities.
Pharmacological and Mechanistic Insights
- Immunosuppression: CsA binds tightly to cyclophilin A, forming a complex that inhibits calcineurin, blocking T-cell activation . CsD’s weaker binding to cyclophilin A reduces its immunosuppressive potency . Valspodar, a non-immunosuppressive CsD analog, retains Pgp inhibition without affecting T cells .
MDR Modulation :
Membrane Interactions :
Anti-parasitic Activity :
- CsD’s anti-malarial efficacy is comparable to CsA but requires higher concentrations due to reduced membrane permeability .
Biological Activity
Cyclosporin D (CsD) is a cyclic polypeptide that has garnered attention for its unique biological activities, particularly in the fields of immunology and pharmacology. While its more famous counterpart, cyclosporin A (CsA), is widely recognized for its potent immunosuppressive properties, CsD exhibits a range of biological activities that warrant detailed exploration.
Chemical Structure and Properties
Cyclosporin D is structurally similar to cyclosporin A, differing primarily in the composition of its amino acid residues. The chemical structure of CsD contributes to its biological activity, influencing its interactions with various cellular targets.
Biological Activities
- Immunosuppressive Effects :
- Effects on Cellular Mechanisms :
- Neuroprotective Properties :
- Antiparasitic Activity :
Table 1: Summary of Biological Activities of Cyclosporin D
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of CsD, researchers observed that treatment with CsD significantly reduced neuronal cell death in models of ischemic injury. The study highlighted that CsD preserved mitochondrial function and reduced markers of apoptosis, indicating its potential as a therapeutic agent for neurodegenerative diseases .
The biological activities of cyclosporin D are largely mediated through its interaction with specific proteins and cellular pathways:
- Cyclophilin D Inhibition : CsD binds to CypD, inhibiting its pro-apoptotic effects by preventing MPTP opening, which is crucial for maintaining mitochondrial integrity during stress conditions .
- Membrane Interaction : The degree of membrane permeability influenced by CsD affects its bioactivity, suggesting that modifications to its structure could enhance therapeutic efficacy .
Q & A
Q. How is Cyclosporin D structurally characterized and differentiated from other cyclosporins in experimental settings?
Cyclosporin D is distinguished using high-resolution analytical techniques such as HPLC-ESI-ion trap-mass spectrometry and nuclear magnetic resonance (NMR) . These methods identify unique structural features, such as the 7-isovaleroyl modification, which differentiates it from analogs like Cyclosporin A or C . Comparative spectral libraries and retention time analyses are critical for validation.
Q. What safety protocols are recommended for handling Cyclosporin D in laboratory environments?
Cyclosporin D is classified as a Category 1A carcinogen and requires strict handling:
- Personal Protective Equipment (PPE) : Use impermeable gloves (material tested for penetration time), sealed eyewear, and respiratory protection for aerosolized forms .
- Storage : No specific storage conditions are mandated, but it should be isolated from consumables and handled in ventilated hoods.
- Emergency Measures : Immediate medical observation is required post-exposure due to delayed toxicity symptoms .
Q. What experimental models are suitable for preliminary screening of Cyclosporin D’s immunosuppressive activity?
In vitro T-cell proliferation assays (e.g., murine splenocyte cultures) and calcineurin phosphatase activity assays are standard. Dose-response curves should be generated using IC₅₀ calculations , with Cyclosporin A as a positive control .
Advanced Research Questions
Q. How does Cyclosporin D’s binding affinity to cyclophilins compare to other analogs, and what methodological strategies resolve conflicting binding data?
Cyclosporin D’s interaction with cyclophilin isoforms (e.g., mitochondrial CypD) is assessed via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Discrepancies in binding affinity studies may arise from assay conditions (e.g., pH, ionic strength). Normalization to reference compounds (e.g., Cyclosporin A-CypA binding) and meta-analysis of published dissociation constants (Kd) can clarify inconsistencies .
Q. What methodological approaches are employed to investigate Cyclosporin D’s interaction with mitochondrial permeability transition pores (mPTP)?
Isolated mitochondrial assays under simulated ischemia-reperfusion conditions are used to measure mPTP opening via calcium retention capacity (CRC) assays. Cyclosporin D’s efficacy is compared to Cyclosporin A using CypD-knockout models to confirm target specificity. Data should include confocal imaging of mitochondrial membrane potential (ΔΨm) with dyes like JC-1 .
Q. How can researchers optimize microbial biosynthesis of Cyclosporin D for high-throughput studies?
Fermentation optimization in Tolypocladium inflatum strains involves modulating nitrogen sources, temperature, and aeration. Gene cluster editing (e.g., nonribosomal peptide synthetase tailoring) enhances yield. Analytical HPLC-MS monitors metabolite profiles, while RNA-seq identifies overexpression targets for rate-limiting enzymes .
Q. How can researchers address discrepancies in reported neuroprotective effects of Cyclosporin D across different experimental models?
Variability in outcomes (e.g., neuroprotection vs. toxicity) may stem from dose-dependent effects or model-specific factors (e.g., primary neurons vs. immortalized lines). Rigorous meta-regression analysis adjusting for covariates (e.g., exposure duration, purity) is recommended. Replication in 3D organoid models or transgenic animals with standardized injury protocols (e.g., oxygen-glucose deprivation) improves generalizability .
Methodological Considerations for Data Analysis
- Statistical Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For pharmacological data, time-response models and ANOVA with post-hoc corrections address multi-group comparisons .
- Data Presentation : Follow Beilstein Journal guidelines for concise integration of tables/figures without redundancy. Supportive data (e.g., dose-response curves) should be in supplementary files with explicit variable descriptions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
